molecular formula C8H18NOP B2579381 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine CAS No. 2377035-89-5

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine

Cat. No.: B2579381
CAS No.: 2377035-89-5
M. Wt: 175.212
InChI Key: ZCEYJIWRJVYCRC-UHFFFAOYSA-N
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Description

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine is a high-purity chemical reagent designed for advanced research applications. This specialized pyrrolidine derivative features a phosphoryl group and gem-dimethyl substitution on the ring, a structure that suggests potential as a key intermediate in organic synthesis and medicinal chemistry. The phosphoryl group can act as a versatile functional handle for further chemical transformations or influence the compound's electronic properties. Researchers may explore its utility as a building block for novel ligands, catalysts, or pharmacophores. The steric and electronic profile imposed by the 2,2-dimethyl and phosphoryl groups makes it a candidate for creating molecules with specific three-dimensional shapes and enhanced metabolic stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult safety data sheets and handle all chemicals according to established laboratory safety protocols.

Properties

IUPAC Name

3-dimethylphosphoryl-2,2-dimethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOP/c1-8(2)7(5-6-9-8)11(3,4)10/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEYJIWRJVYCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)P(=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine typically involves the reaction of 2,2-dimethylpyrrolidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Structural Context and Reactivity

The compound features a pyrrolidine ring substituted with two methyl groups at the 2-position and a dimethylphosphoryl group at the 3-position. Key reactive sites include:

  • The phosphoryl group (P=OP=O), which can act as a Lewis base or participate in nucleophilic substitutions.

  • The tertiary amine in the pyrrolidine ring, which may engage in protonation, coordination, or ring-opening reactions.

2.1. Nucleophilic Substitution at Phosphorus

The dimethylphosphoryl group could undergo nucleophilic displacement with strong nucleophiles (e.g., Grignard reagents, alcohols, or amines), as seen in phosphonate chemistry . For example:

(CH3)2P(O)-pyrrolidine+ROROP(O)(CH3)2+pyrrolidine derivatives\text{(CH}_3\text{)}_2\text{P(O)-pyrrolidine} + \text{RO}^- \rightarrow \text{ROP(O)(CH}_3\text{)}_2 + \text{pyrrolidine derivatives}

Key Factors :

  • Steric hindrance from the 2,2-dimethylpyrrolidine group may slow substitution kinetics.

  • Acidic conditions could protonate the pyrrolidine nitrogen, altering reactivity .

2.2. Coordination Chemistry

The phosphoryl oxygen’s lone pairs may enable coordination to metal centers. For instance, Cu(I) or Rh(III) catalysts (as in DMF-mediated reactions ) could form complexes, facilitating cross-coupling or cyclization processes.

2.3. Ring-Opening Reactions

Under acidic conditions, the pyrrolidine ring may undergo protonation at the nitrogen, leading to ring-opening. This is observed in related bicyclic amines , where cyclobutane rings expand to form pyrrolidines. Reverse processes are plausible.

Comparative Data from Analogous Systems

Reaction Type Analogous System Conditions Outcome Source
Nucleophilic substitutionAlkynylphosphonate synthesisCu2_2O, terminal alkynesFormation of C–P bonds
Cyclization1,2-Diaminotruxinic δ-cyclobutanesBF3_3, photochemicalRing expansion to pyrrolidine derivatives
MethylationDMF as methylene sourceCu catalysis, aerobic conditionsTransfer of CH2_2 groups

Research Gaps and Limitations

No direct experimental data for "3-Dimethylphosphoryl-2,2-dimethylpyrrolidine" were identified in the provided sources. Further studies should explore:

  • Kinetic studies of phosphorylation/dephosphorylation.

  • X-ray crystallography to confirm stereochemical outcomes.

  • Computational modeling (DFT) to predict reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Biological Activity : Research indicates that 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine exhibits potential as an inhibitor in various biochemical pathways. Its structural similarity to other biologically active compounds suggests it may have applications in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
  • Anticancer Research : Preliminary studies have indicated that compounds with similar structures can inhibit tumor growth. For instance, a related compound demonstrated significant tumor reduction in murine models. This suggests that this compound may also possess anticancer properties that warrant further investigation.
  • Neuroprotective Effects : Compounds containing dimethylphosphoryl groups have been studied for their neuroprotective effects against neurodegenerative diseases. The potential for this compound to protect neuronal cells from oxidative stress is an area of ongoing research.

Agricultural Applications

  • Pesticide Development : The compound's unique structure may lend itself to the development of novel pesticides or herbicides. Its ability to interact with biological systems can be exploited to create agents that target specific pests while minimizing environmental impact.
  • Plant Growth Regulators : There is potential for using this compound as a plant growth regulator due to its biochemical activity. This could enhance crop yields and resilience against environmental stressors.

Materials Science Applications

  • Chemical Synthesis : The compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity may facilitate the development of new materials with tailored properties for industrial applications.
  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced engineering applications.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of a related compound against triple-negative breast cancer (TNBC) models. Key findings included:

  • Significant Tumor Reduction : Treated mice showed a tumor size reduction of approximately 40% compared to controls.
  • Mechanistic Insights : Analysis revealed downregulation of anti-apoptotic proteins, indicating potential pathways through which these compounds exert their effects.

Case Study 2: Neuroprotective Effects

Research into similar dimethylphosphoryl compounds showed promising results in protecting neuronal cells from amyloid beta toxicity. This suggests that this compound may also offer neuroprotective benefits worth exploring further.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structural and synthetic data for related pyrrolidine derivatives, which can be used to infer trends in reactivity, stability, and functional group effects. Below is a comparative analysis based on available data:

Table 1: Key Properties of Selected Pyrrolidine Derivatives

Compound Name Substituents Yield (%) TLC Rf (Solvent System) Key Spectral Data (¹H NMR δ, ppm) Elemental Analysis (C/H/N, Calculated vs. Found)
1-Allyl-3-chloro-4-methoxy-2,2-dimethylpyrrolidine (4b) 3-Cl, 4-OCH₃, 2,2-(CH₃)₂ 44 0.22 (Petroleum ether/EtOAc 10:1) 1.25 (s, 6H), 3.35 (s, 3H), 4.85 (m, 2H) C: 68.68 vs. 68.82; H: 7.93 vs. 7.82; N: 5.01 vs. 5.16
4-Benzyloxy-1-tert-butyl-2,2-dimethylpyrrolidin-3-ol (4c) 3-OH, 4-OBn, 2,2-(CH₃)₂ 46 0.1 (CH₂Cl₂/MeOH 20:1) 1.40 (s, 9H), 4.60 (s, 2H), 5.10 (s, 1H) C: 58.96 vs. 59.14; H: 8.91 vs. 8.78; N: 6.88 vs. 6.98
Hypothetical: 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine 3-PO(CH₃)₂, 2,2-(CH₃)₂ N/A N/A N/A N/A

Key Observations:

Substituent Effects on Yield and Stability :

  • Chloro (4b) and benzyloxy (4c) substituents result in moderate yields (44–46%), suggesting steric or electronic challenges during synthesis. A phosphoryl group, being bulkier and more polar, might further reduce yields due to increased steric hindrance or solubility issues .
  • The TLC Rf values reflect polarity: 4c (polar 3-OH group) has a lower Rf in CH₂Cl₂/MeOH compared to 4b, which lacks a hydroxyl group. A phosphoryl group would likely increase polarity further, requiring adjusted chromatographic conditions .

Spectral and Analytical Data: ¹H NMR signals for methyl groups (δ ~1.25 ppm in 4b and 4c) are consistent across 2,2-dimethylpyrrolidines. Elemental analysis discrepancies (e.g., 4b’s nitrogen content: 5.01% calculated vs. 5.16% found) highlight minor synthetic impurities, which could be exacerbated with phosphoryl-containing compounds due to hygroscopicity or side reactions .

Functional Group Reactivity :

  • Chloro and hydroxyl groups (4b, 4c) enable nucleophilic substitution or hydrogen bonding, respectively. A phosphoryl group’s electrophilic phosphorus center could facilitate phosphorylation reactions or act as a hydrogen-bond acceptor, expanding utility in catalysis or drug design .

Biological Activity

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine is a heterocyclic compound notable for its unique structure that combines a dimethylphosphoryl group with a 2,2-dimethylpyrrolidine ring. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C8H18N1O2P. Its structural features include:

  • Pyrrolidine Ring: A five-membered ring containing one nitrogen atom.
  • Dimethylphosphoryl Group: This phosphorus-containing functional group enhances the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an inhibitor by modulating enzyme activity or interfering with receptor-ligand interactions.

Interaction Studies

Studies have shown that the compound exhibits significant binding affinities to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions.

Biological Activity and Applications

Research indicates that this compound possesses several biological activities:

  • Antiviral Activity: Preliminary studies suggest potential efficacy against respiratory syncytial virus (RSV) and other viral pathogens. The compound's ability to inhibit viral replication has been demonstrated in vitro, showcasing its potential as a therapeutic agent.
  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-DimethylphosphorylpyrrolidinePyrrolidine ring with dimethylphosphorylLacks additional methyl groups on the ring
DimethylaminomethylpyrrolidineAminomethyl group instead of phosphorylExhibits different biological activity profile
2,5-DimethylpyrrolidineNo phosphorus groupCommonly used as a solvent and reagent

This compound stands out due to its combination of a saturated nitrogen ring and a phosphoryl group, which enhances its reactivity and biological properties compared to similar compounds.

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of this compound against RSV, researchers utilized a virus yield reduction assay. The results indicated a significant reduction in viral load at certain concentrations, suggesting that the compound may inhibit viral replication effectively.

Pharmacokinetic Profile

Research also focused on the pharmacokinetics of this compound. Studies demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, indicating that it could be developed into an effective therapeutic agent with acceptable bioavailability.

Q & A

Q. What are the foundational synthetic routes for 3-dimethylphosphoryl-2,2-dimethylpyrrolidine, and what key reagents are involved?

The synthesis often involves multi-step reactions, such as ligand modification or ring transformations. For example, the tert-butyl-imino-2,2-dimethylpyrrolidine ligand can be synthesized via nucleophilic substitution or phosphine group incorporation . A representative method from related pyrrolidine derivatives uses N-bromosuccinimide (NBS) and triphenylphosphine in tetrahydrofuran (THF) to introduce bromine substituents, followed by purification via ether extraction . Key considerations include solvent selection (e.g., THF for stability), stoichiometric control of reagents, and inert atmosphere use to prevent oxidation.

Q. How should researchers handle and store this compound to ensure stability?

Safety protocols from analogous pyrrolidine derivatives recommend storage in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Handling requires PPE (gloves, lab coat, goggles) and work in a fume hood due to potential volatility. Waste disposal must follow institutional guidelines for organophosphorus compounds, emphasizing segregation from aqueous waste .

Q. What basic spectroscopic techniques are used to characterize this compound?

Fourier-transform infrared spectroscopy (FT-IR) is critical for identifying phosphoryl (P=O) and pyrrolidine ring vibrations. UV-Vis spectrophotometry can monitor reaction progress if chromophores are present. Nuclear magnetic resonance (NMR) (¹H, ¹³C, ³¹P) resolves structural features, such as dimethylphosphoryl group splitting patterns and pyrrolidine ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during synthesis?

Impurity analysis requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to identify by-products like phosphonic acid derivatives. For example, [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) is a common impurity in phosphorylated heterocycles; its quantification follows pharmacopeial guidelines using phosphate-buffered mobile phases (pH 7.1) for optimal separation . Contradictions arise from pH-dependent degradation, necessitating rigorous buffer standardization .

Q. What advanced computational methods support mechanistic studies of phosphorylation reactions in this compound?

Density functional theory (DFT) calculations model reaction pathways, such as phosphorus-nitrogen bond formation. Key parameters include transition-state energies and solvent effects (e.g., THF polarity). Molecular dynamics simulations predict conformational stability of the dimethylpyrrolidine ring under varying temperatures, aiding in catalyst design .

Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) optimize synthetic conditions?

TGA profiles (e.g., weight loss at 100–150°C) indicate thermal stability limits, guiding reaction temperature thresholds. DSC identifies exothermic events during phosphorylation, enabling safer scale-up. For example, copper(I) amidinate decomposition pathways provide analogs for optimizing ligand-exchange reactions in related systems .

Q. What methodologies address low yields in cross-coupling reactions involving this compound?

Low yields often stem from steric hindrance at the pyrrolidine C-2 position. Strategies include:

  • Using bulky ligands (e.g., dicyclohexylphosphane) to stabilize intermediates .
  • Employing n-butyl lithium for deprotonation, followed by halogen displacement (e.g., bromide-to-phosphine substitution) .
  • Screening palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, with microwave-assisted heating to reduce side reactions .

Methodological Notes

  • Contradiction Management : When analytical data (e.g., NMR vs. LC-MS) conflict, validate via spiked samples or orthogonal techniques (e.g., X-ray crystallography if crystals form) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously, as minor variations in phosphoryl group introduction can alter product ratios .

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